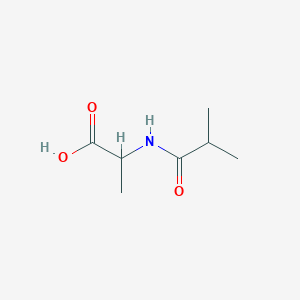
tert-Butyl (1-hydroxypropan-2-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1-hydroxypropan-2-yl)carbamate” is a chemical compound . It is known to be a pharmaceutical intermediate . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (1-hydroxypropan-2-yl)carbamate” include a molecular weight of 175.23 . More specific properties such as boiling point or density are not provided in the searched resources.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
N-Boc-DL-alaninol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to protect amine groups during chemical reactions makes it invaluable in the creation of complex molecules. This protection is crucial because it prevents unwanted reactions that can occur with free amine groups, ensuring a more controlled and desired outcome in the synthesis process .
Peptide Synthesis
In peptide synthesis, N-Boc-DL-alaninol is used to introduce the Boc group, which protects the amino group of amino acids from reacting prematurely. This protection strategy is essential for the stepwise construction of peptide chains, allowing for the sequential addition of amino acids without interference from unprotected reactive groups .
Material Science
The compound finds applications in material science, particularly in the development of polymers and resins. The Boc group can be used to modify the surface properties of materials, enhancing their stability, solubility, and reactivity for further functionalization .
Biological Studies
Researchers utilize N-Boc-DL-alaninol in biological studies to modify biomolecules, such as proteins and nucleotides, without altering their overall structure. This modification can help in understanding the function of these biomolecules and in developing new biotechnological tools .
Catalysis
In catalysis, N-Boc-DL-alaninol is used to stabilize reactive intermediates, which can be crucial for the development of new catalytic processes. This stabilization allows for more efficient and selective reactions, leading to better yields and purities in chemical production .
Environmental Chemistry
N-Boc-DL-alaninol plays a role in environmental chemistry where it’s used in the analysis and removal of pollutants. Its protective properties can be applied to modify detection reagents or to immobilize contaminants, aiding in environmental monitoring and cleanup efforts .
Mécanisme D'action
Target of Action
Tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-DL-alaninol, is a biochemical reagent . It is primarily used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents
Mode of Action
The mode of action of N-Boc-DL-alaninol involves the protection of amino groups in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed with mild acid .
Biochemical Pathways
The biochemical pathways affected by N-Boc-DL-alaninol are related to the synthesis of heterocyclic compounds . The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
Pharmacokinetics
The pharmacokinetic properties of N-Boc-DL-alaninol include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a LogP value of 2.16, indicating its lipophilicity . Its water solubility is classified as very soluble .
Result of Action
The result of N-Boc-DL-alaninol’s action is the formation of carbamates from CO2 and amines. This reaction is facilitated by the electrophilic character of oxalyl chloride . The compound’s action also results in the protection of amino groups in organic synthesis .
Action Environment
The action of N-Boc-DL-alaninol is influenced by environmental factors such as temperature and pH. The reactions involving this compound take place under room temperature conditions . The installation and removal of the Boc group are facilitated by basic and acidic conditions, respectively .
Propriétés
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337965 | |
| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
CAS RN |
147252-84-4 | |
| Record name | tert-Butyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BOC-2-Amino-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate?
A1: Determining the crystal structure of a molecule provides valuable information about its three-dimensional arrangement and bonding patterns. [] This information can be crucial for understanding the compound's chemical reactivity, potential biological activity, and for designing new molecules with specific properties. In this case, knowing the precise arrangement of atoms in (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate, including bond lengths, bond angles, and the overall conformation, can inform further research and potential applications of this molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



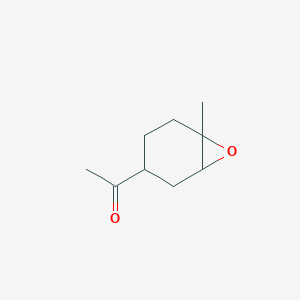
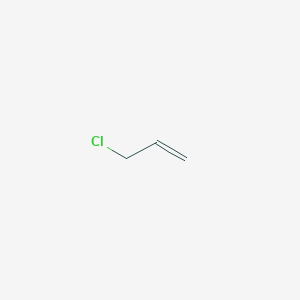



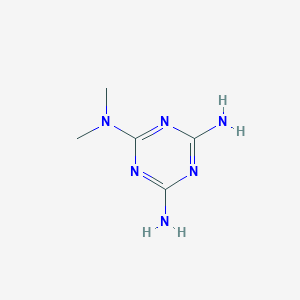

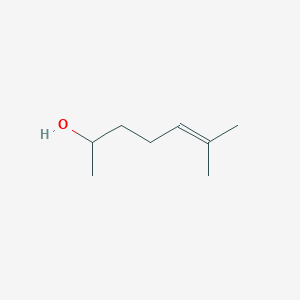
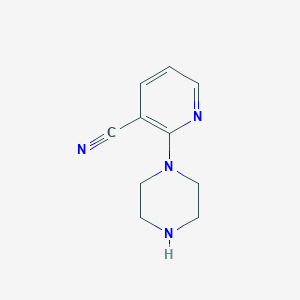
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
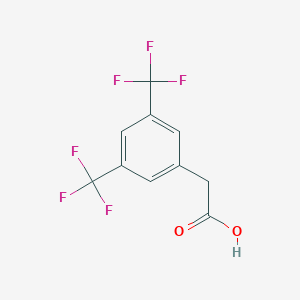
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
